Bis(acryloyloxy)dibutylstannane
Overview
Description
Bis(acryloyloxy)dibutylstannane (BADBS) is a type of organotin compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid with a molecular weight of 668.3 g/mol. BADBS is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug delivery.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Bis(acryloyloxy)dibutylstannane is used in the catalytic asymmetric synthesis of chiral compounds, serving as a precursor for the generation of important building blocks. For instance, carbethoxyallylstannane, in combination with the bis-pi-allylpalladium complex, has been utilized for converting prochiral imines into chiral 2-(2-aryl-2-aminoethyl)acrylates. These compounds are pivotal in the asymmetric synthesis of a broad spectrum of compounds, showcasing bis(acryloyloxy)dibutylstannane's potential in facilitating stereoselective chemical transformations (R. Fernandes & Yoshinori Yamamoto, 2004).
Polymer Synthesis and Modification
The compound finds applications in polymer science, especially in the synthesis of degradable polymers through dynamic covalent chemistry. Polycondensation of bis[α-(halomethyl)acrylate] with various monomers yields poly(conjugated ester)s with acryloyl groups in their backbones. These polymers have been shown to undergo main chain scission under certain conditions, demonstrating bis(acryloyloxy)dibutylstannane's utility in creating polymers with tailored degradability and mechanical properties (Yasuhiro Kohsaka, T. Miyazaki, & Keito Hagiwara, 2018).
Bioremediation
Additionally, bis(acryloyloxy)dibutylstannane derivatives are explored in environmental applications such as bioremediation. For example, enzymes like laccase from Fusarium incarnatum have been used in systems to degrade pollutants like Bisphenol A, indicating the potential for derivatives of bis(acryloyloxy)dibutylstannane in enhancing the biodegradability of harmful environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Hydrogel Formation
The chemical is also instrumental in the formation of hydrogels with specific properties. For instance, a highly elastic galactomannan-poly(acrylamide-N, N-bis(acryloyl) cysteamine) hydrogel showcasing reductive stimuli-responsive degradable properties has been synthesized, indicating its applicability in drug delivery systems and tissue engineering scaffolds (Yu-Zhuang Gao et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Di-N-butyldiacrylatetin, also known as Bis(acryloyloxy)dibutylstannane or [dibutyl(prop-2-enoyloxy)stannyl] prop-2-enoate, is an organotin compound Similar organotin compounds, such as dibutyltin dilaurate, are known to act as catalysts for polyurethane production and transesterification reactions .
Mode of Action
For instance, Dibutyltin dilaurate acts as a catalyst supporting the curing of room temperature crosslinking silicone rubbers . When exposed to air, the ambient humidity reacts with the tin compound, and the silicone mass solidifies. Dibutyltin dilaurate accelerates this reaction and provides better processing properties .
Biochemical Pathways
Organotin compounds like dibutyltin dilaurate are known to catalyze esterification reactions, transesterification reactions, and polycondensation reactions .
Pharmacokinetics
For instance, Dibutyltin dilaurate is known to be soluble in acetone, methanol, or other organic solvents, but is practically insoluble in water .
Result of Action
Similar organotin compounds like dibutyltin dilaurate are known to accelerate the curing of silicone rubbers and the production of polyurethanes .
Action Environment
For similar organotin compounds like dibutyltin dilaurate, the reaction with ambient humidity is crucial for its function as a catalyst in the curing of silicone rubbers .
properties
IUPAC Name |
[dibutyl(prop-2-enoyloxy)stannyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H4O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXVMRHAGBKZAC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176250 | |
Record name | Bis(acryloyloxy)dibutylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acryloyloxy)dibutylstannane | |
CAS RN |
21843-46-9 | |
Record name | 1,1′-(Dibutylstannylene) di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21843-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acryloyloxy)dibutylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021843469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(acryloyloxy)dibutylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acryloyloxy)dibutylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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